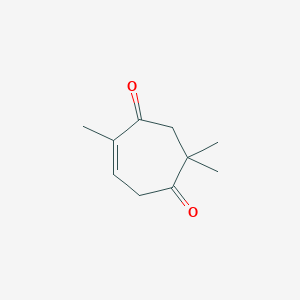![molecular formula C25H38O4 B13809982 Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI)](/img/structure/B13809982.png)
Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI) is a steroidal compound with a complex structure. It is a derivative of androstane, characterized by the presence of a hydroxy group at the 7th position and an oxohexyl group at the 3rd position. This compound is part of a broader class of steroids that play significant roles in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI) typically involves multi-step organic reactions. The starting material is often a simpler steroidal compound, which undergoes functional group modifications to introduce the hydroxy and oxohexyl groups. Common synthetic routes include:
Hydroxylation: Introduction of the hydroxy group at the 7th position using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Esterification: Formation of the oxohexyl ester at the 3rd position through a reaction with hexanoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors for efficient and scalable reactions. The use of advanced purification methods such as chromatography and crystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a ketone using oxidizing agents like chromium trioxide or PCC.
Reduction: Reduction of the oxohexyl ester to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the 3rd position, where the oxohexyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of 7-keto derivatives.
Reduction: Formation of 3-hydroxy derivatives.
Substitution: Formation of various substituted steroids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on various biological pathways.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain endocrine disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a research tool in drug development.
Wirkmechanismus
The mechanism of action of Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI) involves its interaction with steroid receptors in the body. It can bind to androgen receptors, influencing gene expression and modulating various physiological processes. The hydroxy and oxohexyl groups play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epiandrosterone: A metabolite of testosterone with weak androgenic activity.
Androstenediol: An intermediate in the biosynthesis of testosterone with both androgenic and estrogenic activity.
Androstenedione: A precursor to testosterone and estrogen, commonly used in steroid synthesis.
Uniqueness
Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI) is unique due to its specific functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C25H38O4 |
|---|---|
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
[(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hexanoate |
InChI |
InChI=1S/C25H38O4/c1-4-5-6-7-22(28)29-17-10-12-24(2)16(14-17)15-20(26)23-18-8-9-21(27)25(18,3)13-11-19(23)24/h15,17-20,23,26H,4-14H2,1-3H3/t17-,18-,19-,20?,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
RXORLPBXFCOEPQ-JPBSIOFRSA-N |
Isomerische SMILES |
CCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(C=C2C1)O)CCC4=O)C)C |
Kanonische SMILES |
CCCCCC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)O)CCC4=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


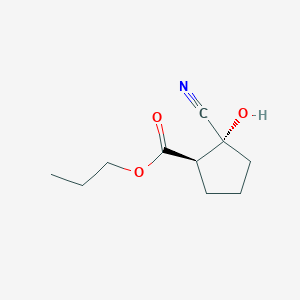
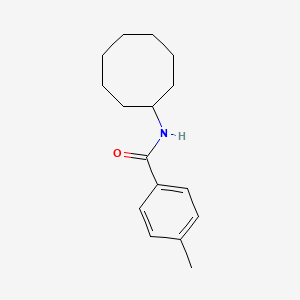

![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)
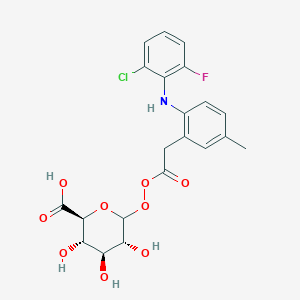

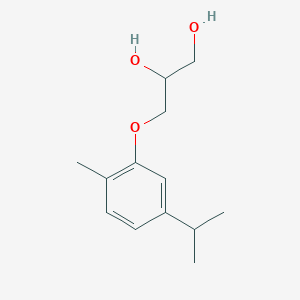
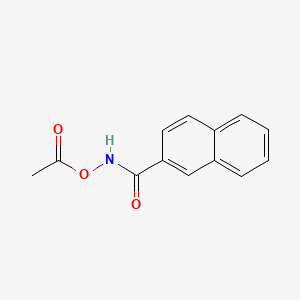


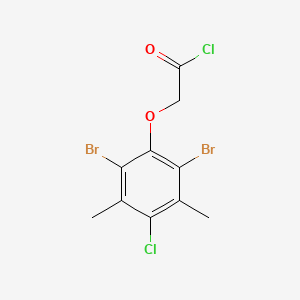
![Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester](/img/structure/B13809966.png)

